molecular formula C11H9N3O2S B11492032 5H-9-Thia-1,5,7-triazafluorene-6,8-dione, 2,4-dimethyl-

5H-9-Thia-1,5,7-triazafluorene-6,8-dione, 2,4-dimethyl-

Cat. No.: B11492032
M. Wt: 247.28 g/mol
InChI Key: XISKSOFRZDARJM-UHFFFAOYSA-N
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Description

7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a complex structure that includes pyridine, thieno, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the purity and structure of the final product .

Chemical Reactions Analysis

Types of Reactions

7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new heterocyclic derivatives .

Scientific Research Applications

7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine
  • 4-[[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine

Uniqueness

Compared to similar compounds, 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

IUPAC Name

11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

InChI

InChI=1S/C11H9N3O2S/c1-4-3-5(2)12-10-6(4)7-8(17-10)9(15)14-11(16)13-7/h3H,1-2H3,(H2,13,14,15,16)

InChI Key

XISKSOFRZDARJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=O)N3)C

Origin of Product

United States

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